dl-2,3-Dichlorobutane
CAS No.: 2211-67-8
Cat. No.: VC19740654
Molecular Formula: C4H8Cl2
Molecular Weight: 127.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2211-67-8 |
|---|---|
| Molecular Formula | C4H8Cl2 |
| Molecular Weight | 127.01 g/mol |
| IUPAC Name | (2R,3R)-2,3-dichlorobutane |
| Standard InChI | InChI=1S/C4H8Cl2/c1-3(5)4(2)6/h3-4H,1-2H3/t3-,4-/m1/s1 |
| Standard InChI Key | RMISVOPUIFJTEO-QWWZWVQMSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C)Cl)Cl |
| Canonical SMILES | CC(C(C)Cl)Cl |
Introduction
Structural and Stereochemical Characteristics
Molecular Configuration
dl-2,3-Dichlorobutane belongs to the dichlorobutane family, characterized by two chlorine atoms attached to the second and third carbon atoms of a four-carbon butane backbone. The "dl" designation indicates a racemic mixture of the (2R,3R) and (2S,3S) enantiomers, which are non-superimposable mirror images of each other . This contrasts with the meso form, where the molecule possesses an internal plane of symmetry, rendering it achiral despite having two stereocenters . The stereochemical distinction between dl and meso forms significantly influences physical properties such as melting point and optical activity.
The InChI key for dl-2,3-dichlorobutane is RMISVOPUIFJTEO-UHFFFAOYSA-N , derived from its IUPAC-standardized structural representation. The SMILES notation for the compound is ClC(C)C(Cl)C, highlighting the positions of the chlorine atoms on carbons 2 and 3 .
Isomerism and Chirality
The presence of two adjacent chiral centers in dl-2,3-dichlorobutane gives rise to three stereoisomers:
-
(2R,3R)-2,3-dichlorobutane
-
(2S,3S)-2,3-dichlorobutane
-
meso-2,3-dichlorobutane
The racemic dl mixture comprises equal parts of the (2R,3R) and (2S,3S) enantiomers, resulting in no net optical rotation . In contrast, the meso form exhibits a plane of symmetry, making it optically inactive despite its stereocenters. This stereochemical diversity impacts the compound’s solubility, reactivity, and crystallization behavior .
Physical and Thermodynamic Properties
Key Physical Parameters
dl-2,3-Dichlorobutane is a colorless liquid at standard temperature and pressure, with a characteristic pungent odor . The following table summarizes its critical physical properties:
The low water solubility (561.7 mg/L at 20°C) and moderate vapor pressure (27.87 mmHg at 25°C) suggest that dl-2,3-dichlorobutane is more compatible with organic solvents such as ethanol, ether, and dichloromethane. Its flammability (Flash Point: 18°C) necessitates careful handling to avoid ignition risks.
Synthesis and Industrial Production
Synthetic Routes
dl-2,3-Dichlorobutane is synthesized through chlorination of butane or its derivatives. Two primary methods are employed:
-
Free Radical Chlorination:
Butane reacts with chlorine gas () under UV light, producing a mixture of dichlorinated isomers. The reaction proceeds via a radical chain mechanism, with selectivity influenced by reaction conditions :This method yields dl-2,3-dichlorobutane alongside other isomers (e.g., 1,2- and 1,3-dichlorobutane), requiring subsequent fractional distillation for purification .
-
Addition of HCl to 2-Butene:
Hydrochlorination of 2-butene in the presence of Lewis acids (e.g., ) produces dl-2,3-dichlorobutane via anti-Markovnikov addition :
Industrial-Scale Production
Industrial production prioritizes cost-effectiveness and scalability. Continuous-flow reactors with catalytic systems (e.g., ) are employed to enhance yield and selectivity . Post-synthesis, the racemic mixture is separated from meso isomers using chiral stationary phases in chromatography or enantioselective crystallization .
Chemical Reactivity and Applications
Nucleophilic Substitution Reactions
The chlorine atoms in dl-2,3-dichlorobutane are susceptible to nucleophilic substitution ( and ) due to the electron-withdrawing effect of adjacent chlorines . For example, reaction with sodium hydroxide yields 2,3-butanediol:
The stereochemistry of the product depends on the reaction mechanism: proceeds with inversion, while leads to racemization .
Elimination Reactions
Under basic conditions (e.g., potassium tert-butoxide), dl-2,3-dichlorobutane undergoes dehydrohalogenation to form 1,3-butadiene :
This reaction is favored at elevated temperatures (>100°C) .
Industrial and Research Applications
dl-2,3-Dichlorobutane serves as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume